Lixazinone sulfate

Description

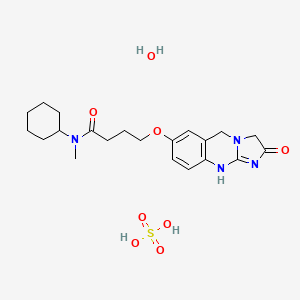

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

101626-67-9 |

|---|---|

Molecular Formula |

C21H32N4O8S |

Molecular Weight |

500.6 g/mol |

IUPAC Name |

N-cyclohexyl-N-methyl-4-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)oxy]butanamide;sulfuric acid;hydrate |

InChI |

InChI=1S/C21H28N4O3.H2O4S.H2O/c1-24(16-6-3-2-4-7-16)20(27)8-5-11-28-17-9-10-18-15(12-17)13-25-14-19(26)23-21(25)22-18;1-5(2,3)4;/h9-10,12,16H,2-8,11,13-14H2,1H3,(H,22,23,26);(H2,1,2,3,4);1H2 |

InChI Key |

IXJGUUXNDBSBPT-UHFFFAOYSA-N |

SMILES |

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3.O.OS(=O)(=O)O |

Isomeric SMILES |

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC4=NC(=O)CN4C3.O.OS(=O)(=O)O |

Canonical SMILES |

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3.O.OS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lixazinone sulfate; RS-82856; RS 82856; RS82856; |

Origin of Product |

United States |

Elucidation of Lixazinone Sulfate S Mechanism of Action

Target Identification and Characterization of Lixazinone (B1674901) Sulfate (B86663)

Target identification in the context of drug discovery involves the process of pinpointing specific biological molecules, such as enzymes or signaling pathways, that are associated with a particular disease or biological process and can be modulated by a therapeutic agent uit.nogoogleapis.comnih.gov. Characterization of the identified target involves understanding its function, distribution, and role in the relevant biological context uit.no.

Lixazinone has been identified as an inhibitor of phosphodiesterase enzymes guidetopharmacology.orgctdbase.orgwikipedia.org. Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating their intracellular concentrations nih.gov. These cyclic nucleotides act as crucial second messengers involved in a wide array of cellular processes. By inhibiting PDE activity, Lixazinone sulfate increases the intracellular levels of cAMP and/or cGMP, leading to downstream effects.

Specifically, Lixazinone is characterized as a potent inhibitor of phosphodiesterase 3 (PDE3) guidetopharmacology.orgctdbase.orgwikipedia.org. PDE3 enzymes are known to hydrolyze both cAMP and cGMP, although they exhibit a high affinity for both cyclic nucleotides, which act as competitive substrates for the enzyme wikipedia.org.

Specificity and Isozyme Selectivity Profiling

The phosphodiesterase superfamily consists of 11 distinct gene families, PDE1 through PDE11, each with multiple isoforms arising from different genes and alternative splicing nih.gov. These families are classified based on their sequence homology, substrate specificity (hydrolyzing cAMP, cGMP, or both), and regulatory properties nih.gov. The diverse distribution and specificities of PDE isozymes allow for fine-tuning of cyclic nucleotide signaling within different cell types and tissues.

Lixazinone is noted for its selective inhibitory effect on PDE3 guidetopharmacology.orgctdbase.org. Isozyme selectivity is a critical aspect of characterizing a PDE inhibitor, as it determines which specific pathways and cellular functions will be primarily affected by the compound nih.govuni-saarland.de. Selective inhibition of a particular PDE isozyme can offer therapeutic advantages by targeting specific pathological processes while minimizing off-target effects mediated by other PDE families nih.govuni-saarland.de.

Specificity and isozyme selectivity profiling of PDE inhibitors are typically determined by measuring the compound's inhibitory potency (IC50 value) against a panel of different PDE isozymes nih.goviiab.me. The IC50 value represents the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. Isozyme selectivity can be quantified as the ratio of the IC50 for a non-target PDE to the IC50 for the target PDE nih.goviiab.me. A higher ratio indicates greater selectivity for the target isozyme. PDE3s are known to be sensitive to specific inhibitors, including lixazinone, cilostamide, and enoximone (B1671341) wikipedia.org.

Downstream Signaling Pathway Modulation by this compound

The primary mechanism by which this compound modulates downstream signaling pathways is through its inhibition of PDE3, leading to increased intracellular concentrations of cyclic nucleotides, particularly cAMP guidetopharmacology.orgwikipedia.org. cAMP and cGMP function as crucial second messengers, relaying signals from various extracellular stimuli to intracellular effectors nih.gov.

Elevated levels of cAMP can activate protein kinase A (PKA), a key enzyme that phosphorylates a variety of downstream protein targets, thereby altering their activity and function guidetopharmacology.orgnih.gov. Similarly, increased cGMP levels can activate cGMP-dependent protein kinases (PKG), which also phosphorylate downstream substrates mdpi-res.com. The specific downstream pathways modulated by this compound depend on the cell type and the particular proteins that are targets of PKA and PKG in that cellular context.

Cellular and Molecular Responses Induced by this compound

The increase in intracellular cAMP and cGMP levels resulting from this compound-mediated PDE3 inhibition triggers a cascade of cellular and molecular responses uit.noguidetopharmacology.orgwikipedia.orgnih.gov. These responses are mediated by the activation of downstream effectors like PKA and PKG, which in turn modulate the activity of numerous proteins involved in various cellular processes guidetopharmacology.orgnih.govmdpi-res.com.

One well-documented cellular response to PDE3 inhibition is the inhibition of platelet aggregation wikipedia.org. Increased cAMP levels in platelets lead to the activation of PKA, which phosphorylates proteins involved in platelet activation and aggregation, ultimately resulting in a reduced tendency for platelets to clump together Current time information in Tampa, FL, US..

Another significant effect is the relaxation of smooth muscle cells wikipedia.org. In vascular smooth muscle, elevated cyclic nucleotide levels, particularly cAMP, lead to reduced intracellular calcium concentrations and decreased sensitivity of the contractile machinery to calcium, promoting vasodilation mdpi-res.com.

Furthermore, research has indicated that Lixazinone can inhibit the proliferation of mesangial cells. This effect is suggested to involve the blocking of the mitogen-activated protein kinase (MAPK) pathway through a cAMP-dependent cascade. Cellular and molecular responses to various stimuli, including pharmacological agents, involve complex signal transduction networks that integrate signals and lead to coordinated cellular behaviors.

Comparative Mechanistic Studies with Related Pharmaceutical Agents

This compound belongs to a class of compounds that exert their effects through the inhibition of phosphodiesterase enzymes. Comparative mechanistic studies with related pharmaceutical agents that also target PDEs provide valuable insights into the similarities and differences in their modes of action, potency, and selectivity profiles ctdbase.org.

For instance, studies comparing selective inhibitors of different phosphodiesterase isozymes, such as lixazinone (PDE3 inhibitor) and rolipram (B1679513) (a PDE4 inhibitor), have demonstrated that both can inhibit mesangial cell proliferation, albeit through mechanisms that converge on increasing intracellular cAMP. This highlights how inhibitors of different PDE families can sometimes elicit similar cellular responses by modulating the same cyclic nucleotide, although the specific upstream pathways and downstream effectors involved may differ.

Comparative studies involving a range of PDE inhibitors, including those targeting PDE1 (e.g., vinpocetine), PDE2 (e.g., EHNA, Bay 60-7550), PDE3 (e.g., lixazinone, cilostamide, millrinone, cilostazol), PDE4 (e.g., rolipram), and PDE5 (e.g., sildenafil), are essential for understanding the therapeutic potential and specificity of modulating different PDE isoforms ctdbase.orgwikipedia.org. These studies often involve assessing the inhibitory potency (IC50) and selectivity ratios of the compounds against various recombinant PDE enzymes or in cellular assays expressing specific PDE isoforms nih.goviiab.me.

The table below summarizes some of the PDE inhibitors mentioned and their primary PDE targets based on the search results:

| Compound Name | Primary PDE Target(s) |

| This compound | PDE3 |

| Cilostamide | PDE3 |

| Millrinone | PDE3 |

| Cilostazol | PDE3 |

| Vinpocetine | PDE1 |

| EHNA | PDE2 |

| Bay 60-7550 | PDE2 |

| Rolipram | PDE4 |

| Sildenafil | PDE5 |

| Pentoxifylline | PDE4 (also non-selective) nih.gov |

This comparative analysis underscores that while PDE inhibitors share the broad mechanism of modulating cyclic nucleotide levels, their specific therapeutic effects are largely dictated by their selectivity for particular PDE isozymes and the downstream pathways and cellular responses mediated by those specific enzymes in different tissues.

Preclinical Efficacy and Pharmacological Activity Studies of Lixazinone Sulfate

In Vitro Pharmacological Models for Efficacy Assessment

In vitro models are utilized to investigate the direct effects of Lixazinone (B1674901) sulfate (B86663) on specific enzymes, cellular pathways, and cellular functions. As a known cyclic AMP phosphodiesterase (cAMP PDE) inhibitor hodoodo.com, in vitro studies likely focus on its ability to inhibit PDE activity, particularly PDE3, which would lead to increased intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels can modulate various cellular processes, including smooth muscle relaxation, platelet aggregation inhibition, and altered cardiac contractility.

In vitro studies have also explored the effects of PDE3 inhibitors on cellular functions such as platelet aggregation and vascular smooth muscle cell proliferation researchgate.netgoogle.com. For example, a potent and selective PDE3 inhibitor demonstrated concentration-dependent potentiation of cyclic AMP accumulation in platelets and inhibited thrombin-induced platelet aggregation in vitro researchgate.net. Such findings from studies on PDE3 inhibitors provide a framework for understanding the potential in vitro effects of Lixazinone sulfate, given its reported activity as a cAMP PDE inhibitor hodoodo.com.

In Vivo Efficacy Models for Investigating this compound's Therapeutic Potential

In vivo studies are crucial for evaluating the efficacy of this compound in living organisms and assessing its effects within complex biological systems. These models aim to mimic human disease conditions to determine if the pharmacological activity observed in vitro translates into therapeutic benefit.

Research involving phosphodiesterase inhibitors, including lixazinone, has been conducted in various animal models to investigate their therapeutic potential. For instance, the PDE3 inhibitor lixazinone, when administered in conjunction with a PDE4 inhibitor, was shown to suppress the development of experimentally induced glomerular nephritis in rats google.com. This suggests a potential role for PDE inhibition in modulating renal inflammation and proliferation in an in vivo setting google.com.

Another area where PDE inhibitors have been studied in vivo is in models of cardiovascular diseases, given their effects on cardiac contractility and vascular tone. While specific detailed in vivo efficacy data for this compound in cardiac models were not extensively detailed in the provided search results, its classification as a cardiotonic agent implies that such studies would be relevant hodoodo.com. Cardiotonic agents are typically evaluated in animal models to assess their ability to improve cardiac function, such as increasing contractility or improving blood flow.

In the context of prodrugs, a study mentioned a prodrug (Prodrug 2) that was effectively converted to its parent drug (Drug 1) in vivo and demonstrated similar efficacy to the parent drug in a rat LPS-induced TNFα pharmacodynamic model and a rat adjuvant arthritis model researchgate.net. Although this study refers to a different compound, it illustrates the type of in vivo models used to assess the efficacy of compounds, including prodrugs like this compound, in inflammatory and immunological conditions researchgate.net.

Translational Relevance of Preclinical Findings for this compound

The translational relevance of preclinical findings for this compound lies in bridging the gap between observations in in vitro and in vivo models and the potential therapeutic effects in humans. Findings from in vitro studies on PDE inhibition can help predict the cellular and biochemical effects of this compound in human tissues expressing the relevant PDE enzymes. For example, if in vitro studies show potent inhibition of human PDE3, it could suggest potential effects on human platelets, vascular smooth muscle, and cardiac muscle.

In vivo studies in animal models provide crucial data on the compound's efficacy in a living system, taking into account factors like absorption, distribution, metabolism, and excretion, as well as the complex interactions between different organ systems. The observation that lixazinone suppressed experimentally induced glomerular nephritis in rats, for instance, suggests a potential therapeutic application in human kidney diseases characterized by inflammation and proliferation google.com. Similarly, if in vivo studies confirm cardiotonic effects, it would support the investigation of this compound for cardiac conditions in humans.

However, it is important to note that translating preclinical findings to human efficacy is not always straightforward. Differences in species biology, disease pathology, and drug metabolism can influence how a compound behaves in humans compared to animal models. Despite these challenges, robust preclinical data from well-designed in vitro and in vivo studies provide the scientific rationale for further investigation of this compound in clinical trials, focusing on the conditions where the most promising preclinical efficacy signals were observed. The use of relevant and predictive preclinical models is therefore critical for increasing the likelihood of successful translation to the clinic.

Pharmacokinetic and Pharmacodynamic Investigations of Lixazinone Sulfate

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

ADME studies are fundamental to characterizing the fate of a compound within a biological system. These investigations provide insights into how efficiently a substance is absorbed, where it travels in the body, how it is chemically altered, and how it is eliminated.

Metabolic Stability and Metabolite Profiling Studies

Metabolic stability studies assess how resistant a compound is to degradation by enzymes, primarily in the liver. Metabolite profiling aims to identify and characterize the structures of the metabolic products formed. While specific details on the metabolic stability and metabolite profiling of lixazinone (B1674901) sulfate (B86663) were not extensively found in the provided search results, research on the metabolism of sulfate-containing compounds and related structures highlights the complexity of these processes. For instance, studies on the metabolism of a herbicide containing a sulfonyl group in rats showed rapid ester cleavage and further metabolism, with a metabolite primarily distributed in the liver. nih.gov The study of metabolism aims to clarify the nature and amounts of metabolites formed. europa.eu

Tissue Distribution Analysis

Tissue distribution studies determine the concentration of a compound and its metabolites in various tissues and organs over time. This information is vital for understanding potential sites of action, accumulation, or toxicity. While direct data on the tissue distribution of lixazinone sulfate were not located, related research on other compounds provides context for such studies. For example, a metabolite of a herbicide was found to be mainly distributed in the liver at significantly higher concentrations than in plasma. nih.gov Tissue distribution analysis is a standard component of ADME research. nih.gov

Pharmacokinetic Modeling and Simulation

Pharmacokinetic modeling and simulation use mathematical models to describe and predict the time course of a drug within the body. These models can help to understand the relationship between dose and exposure, assess the impact of various factors on PK, and predict behavior in different populations. Physiologically-based pharmacokinetic (PBPK) models, for example, can account for changes in physiological parameters that affect drug disposition. nih.gov Population pharmacokinetic (PopPK) modeling is used to characterize drug variability within a population and identify factors that contribute to this variability. frontiersin.org, nih.gov, amegroups.org

Pharmacodynamic Biomarker Discovery and Validation

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological effects. accelsiors.com, fda.gov They can include biochemical, physiological, or molecular markers that change in response to drug administration. accelsiors.com, fda.gov PD biomarkers are crucial for understanding a drug's mechanism of action and can serve as early indicators of efficacy. ecancer.org The discovery and validation of these biomarkers involve identifying measurable responses that correlate with the drug's intended effect. accelsiors.com, ecancer.org PD biomarkers are increasingly used in drug development, including for biosimilars, to demonstrate similar biological activity to a reference product. accelsiors.com, gabionline.net, fda.gov Examples of PD biomarkers for other drugs include absolute neutrophil count for G-CSF biosimilars and VEGF levels for anti-angiogenic agents. accelsiors.com

Population Pharmacokinetics of this compound

Population pharmacokinetics (PopPK) studies aim to identify sources of variability in drug exposure among individuals in a target population. frontiersin.org, nih.gov, amegroups.org By analyzing drug concentration data from a group of patients, researchers can develop models that describe the typical PK behavior and how it is influenced by patient characteristics (covariates) such as age, weight, organ function, and genetic factors. frontiersin.org, nih.gov These models can then be used to optimize dosing strategies for different patient subgroups. frontiersin.org, nih.gov While specific PopPK data for this compound were not found, studies on other sulfate-containing compounds like colistin (B93849) sulfate and hydroxychloroquine (B89500) sulfate demonstrate the application of PopPK modeling to understand variability and inform dosing in specific patient populations. frontiersin.org, nih.gov For instance, in a study on colistin sulfate, creatinine (B1669602) clearance and alanine (B10760859) aminotransferase were identified as covariates influencing clearance and volume of distribution. frontiersin.org

Toxicology and Safety Assessment Research of Lixazinone Sulfate

Identification of Potential Toxicological Mechanisms

Identifying the potential toxicological mechanisms of a compound involves understanding how it interacts with biological systems at a molecular and cellular level to cause adverse effects. This includes investigating how the compound is biotransformed, its interaction with cellular targets, and the downstream biological events that lead to toxicity ki.semdpi.com. Xenobiotic metabolism, the process by which foreign compounds are transformed within living organisms, plays a crucial role in this, as metabolic intermediates can sometimes be more toxic than the parent compound wikipedia.orgopenaccessjournals.com. Enzymes like cytochrome P450 oxidases and sulfotransferases are key players in these metabolic pathways wikipedia.orgnih.gov. Sulfation, catalyzed by sulfotransferases (SULTs), is a phase II metabolic reaction that typically increases water solubility and facilitates excretion, often leading to detoxification. However, in some cases, sulfation can lead to the formation of chemically reactive metabolites that contribute to toxicity nih.govuef.fi. Understanding these metabolic transformations is essential for elucidating how a compound might exert its toxic effects openaccessjournals.com.

Preclinical Toxicity Studies

Preclinical toxicity studies are conducted in laboratory animals to gather data on the potential hazards of a compound before human exposure fda.govpharmidex.com. These studies aim to identify target organs for toxicity, characterize the dose-response relationship, and assess the reversibility of toxic effects fda.gov. While traditional acute toxicity studies focusing on lethality (like LD50) have been a part of this assessment, their utility in predicting human safety or identifying target organs is considered limited compared to other study designs nc3rs.org.uk. Regulatory guidelines emphasize the importance of repeated-dose toxicity studies, which can range in duration depending on the intended duration of human exposure europa.eu.

Organ-Specific Toxicity Research

Organ-specific toxicity research in preclinical studies focuses on identifying which organs are most susceptible to the toxic effects of a compound. This is typically assessed through clinical observations, measurements of organ weight, clinical pathology parameters (such as liver and kidney function tests), and histopathological examination of tissues nih.govnih.gov. Different compounds can exhibit toxicity in different organs, and the target organs identified in animal studies are crucial for informing safety monitoring in clinical trials fda.govnih.gov. For example, studies on other compounds have shown organ-specific effects such as liver damage, renal toxicity, and effects on the cardiovascular system orst.edumsdvetmanual.comsigmaaldrich.com. It is important to note that the correlation of target organ toxicity can vary across species nih.gov.

Dose-Response Characterization in Toxicological Contexts

Dose-response characterization is a fundamental aspect of toxicology, establishing the relationship between the dose of a compound and the magnitude and type of biological response orst.edumhmedical.com. This involves determining the doses at which no adverse effects are observed (No Observed Effect Level - NOEL) and characterizing the range of doses that elicit toxic responses, including severe effects and lethality (e.g., LD50) orst.educharite.de. Dose-response curves are used to visualize this relationship and can vary in shape (e.g., monotonic or non-monotonic like hormesis) depending on the compound and endpoint orst.edueuropa.eu. Data from animal studies provide crucial information for dose-response assessment, and mathematical models can be used to extrapolate findings from high doses used in animal studies to lower exposure levels relevant to humans orst.edu.

Biomarkers of Toxicity and Adverse Outcome Pathway (AOP) Development

Biomarkers of toxicity are measurable indicators of biological changes that occur as a result of exposure to a toxic substance nih.gov. These can include biochemical markers, changes in gene or protein expression, or histopathological alterations mdpi.comnih.gov. The development of Adverse Outcome Pathways (AOPs) provides a structured framework for understanding how a molecular initiating event (the initial interaction of a chemical with a biological target) triggers a series of key events across different levels of biological organization, ultimately leading to an adverse outcome epa.govnih.govnih.gov. AOPs are valuable tools in toxicology for linking mechanistic data to apical endpoints relevant for risk assessment and can aid in the development and interpretation of toxicity biomarkers epa.govnih.gov. While the search results discuss biomarkers and AOPs in a general toxicological context, specific biomarkers or AOPs directly linked to Lixazinone (B1674901) sulfate (B86663) were not found.

Xenobiotic Metabolism in the Toxicological Profile of Lixazinone Sulfate

Xenobiotic metabolism significantly influences the toxicological profile of a compound by determining its absorption, distribution, metabolism, and excretion (ADME) openaccessjournals.com. The biotransformation of a xenobiotic can lead to detoxification and elimination, or conversely, to the formation of reactive intermediates that cause toxicity wikipedia.orgopenaccessjournals.com. Phase I metabolism often introduces functional groups, while Phase II metabolism involves conjugation with endogenous molecules like sulfate, glucuronic acid, or glutathione, increasing water solubility and promoting excretion wikipedia.orguef.fi. Sulfation, mediated by sulfotransferases, is a key Phase II pathway for many xenobiotics, including phenolic compounds uef.fi. While sulfation generally aids in detoxification, the formation of reactive sulfate conjugates can contribute to toxic effects nih.gov. The specific metabolic pathways and the enzymes involved in the biotransformation of this compound would be crucial in understanding its toxicological profile, as the nature and reactivity of its metabolites can dictate the type and severity of toxicity observed openaccessjournals.com.

Clinical Research Methodologies for Lixazinone Sulfate

Early Phase Clinical Trial Design Considerations

Early phase clinical trials, typically Phase I and Ib, represent the initial testing of a compound in humans after extensive preclinical research ppd.comtracercro.com. These trials are crucial for understanding how the drug is processed in the human body (pharmacokinetics) and its effects on the body (pharmacodynamics) ecrin.orgtracercro.com. Key considerations in designing early phase trials for a compound like Lixazinone (B1674901) sulfate (B86663) include establishing a safe dose range and identifying the maximum tolerated dose nih.gov. Studies in this phase may include single ascending dose (SAD) and multiple ascending dose (MAD) designs tracercro.com. Early phase trials aim to build a platform for later-stage success by anticipating potential challenges and recruiting appropriate participants ppd.com. They can be conducted in healthy volunteers or patients, depending on the compound and its intended use nih.govppd.com. In oncology, Phase 0 trials may be conducted to assess if a drug modulates its target in a tumor before committing to larger Phase I studies ecrin.org.

Randomized Controlled Trial (RCT) Design Principles for Efficacy and Safety Assessment

Randomized Controlled Trials (RCTs) are considered the gold standard for assessing the efficacy and safety of interventions in clinical research orthobullets.comresearchgate.net. In an RCT, participants are randomly assigned to different treatment groups, typically an experimental group receiving the compound (Lixazinone sulfate in this case) and a control group orthobullets.comnih.gov. This random assignment helps to ensure that known and unknown confounding factors are equally distributed among the groups, thereby minimizing bias and strengthening the evidence for a causal relationship between the intervention and the outcome researchgate.netnih.govstatsols.com.

Stratification and Randomization Methodologies

Randomization is the process of assigning participants to treatment groups by chance nih.govnih.gov. Various randomization techniques can be employed in clinical trials, including simple randomization, block randomization, stratified randomization, and covariate adaptive randomization statsols.comnih.gov.

Simple Randomization: This method assigns participants to groups based on a single sequence of random assignments, similar to flipping a coin orthobullets.comnih.gov. While straightforward, it can lead to imbalances in group sizes, especially in smaller trials orthobullets.com.

Block Randomization: This technique divides participants into blocks and balances the randomization within each block to ensure more equal sample sizes across treatment arms orthobullets.comstatsols.comnih.gov.

Stratified Randomization: This method is used to ensure that important prognostic factors or covariates (characteristics that might influence the outcome, such as age or disease severity) are balanced across treatment groups nih.govnih.govmahidol.ac.th. Participants are grouped into strata based on these factors, and then randomization is performed within each stratum nih.govpulmonarychronicles.com. Stratification is particularly important for small trials or when specific factors are known to have a large effect on the prognosis nih.govmahidol.ac.thpulmonarychronicles.com.

Covariate Adaptive Randomization: This is a more complex method that aims to achieve balance across multiple covariates simultaneously as the trial progresses nih.gov.

The choice of randomization method depends on the trial size and the need to balance specific characteristics across groups nih.govnih.gov.

Control Arm Design and Blinding Strategies

The control arm in an RCT provides a comparator group against which the effects of the investigational treatment are evaluated orthobullets.com. The design of the control arm can vary and may include a placebo, an active comparator (an existing standard treatment), or no treatment, depending on the ethical considerations and the research question nih.govcontractpharma.comnih.gov.

Blinding, also known as masking, is a crucial technique used in RCTs to reduce bias that could arise from participants, investigators, or study personnel knowing which treatment arm a participant is assigned to mahidol.ac.thnih.govnih.gov.

Single-blind: Either the participants or the investigators are unaware of the treatment assignments.

Double-blind: Both the participants and the investigators are unaware of the treatment assignments nih.gov. This is often preferred as it minimizes bias from both parties researchgate.net.

Triple-blind: Participants, investigators, and the outcome assessors or data analysts are unaware of the treatment assignments.

Quadruple-blind: This extends blinding to the randomization process itself, physicians, patients, and physicians regarding ongoing results nih.gov.

Effective blinding requires careful planning, including the use of placebos that are indistinguishable from the active treatment in appearance, taste, and administration route nih.gov. Procedures for maintaining blinding and for unblinding in specific circumstances (e.g., medical emergencies) must be clearly defined in the study protocol clinicaltrials.gov.

Advanced Clinical Trial Designs

Beyond traditional fixed designs, advanced clinical trial designs offer greater flexibility and efficiency nih.govefpia.eunihes.com. These designs can adapt based on accumulating data while maintaining the integrity and validity of the trial nih.govefpia.eu. Examples of advanced designs include:

Adaptive Designs: These allow for pre-specified modifications to the trial design or statistical procedures based on interim data analysis nih.govefpia.eunih.gov. Adaptations can include adjusting sample size, dropping ineffective treatment arms, or modifying the randomization ratio efpia.eu.

Seamless Designs: These combine elements of different trial phases (e.g., Phase II and Phase III) into a single study, allowing for a more efficient transition between phases nih.govnih.gov.

Basket Trials: These evaluate a single therapy in multiple different disease types or subtypes that share a common characteristic, such as a specific genetic mutation efpia.eu.

Umbrella Trials: These investigate multiple different investigational drugs within a single disease population, often stratifying patients based on biomarkers efpia.eu.

Platform Trials: These are perpetual trials in a single disease area where multiple therapies can be evaluated simultaneously against a common control arm, with therapies entering or leaving the platform based on their performance nih.govefpia.eu.

Synthetic Control Arms: This approach uses external data (e.g., from historical trials, registries, or real-world data) to create a control group, potentially reducing the need to enroll participants in a placebo arm, particularly in rare diseases or when a placebo is not ethical contractpharma.comexploristics.com. However, careful statistical consideration is needed to address potential biases when using external data contractpharma.comexploristics.com.

These advanced designs, while offering potential advantages, require careful planning and statistical expertise to ensure appropriate control of error rates and to maintain trial integrity nih.govefpia.eu.

Outcome Measures and Statistical Analysis in Clinical Research

Outcome measures, or endpoints, are specific variables assessed throughout a clinical trial to measure the effects of the intervention and determine if the trial's objectives are met ecrin.org. These measures should be well-defined, measurable, clinically meaningful, and relevant to the patient population being studied europa.eu. Outcome measures can be primary (the main outcome of interest) or secondary (additional outcomes being evaluated) clinicaltrials.govnih.gov.

Key aspects of statistical analysis in clinical research include:

Hypothesis Testing: Formulating null and alternative hypotheses to test the effect of the intervention nih.gov.

Sample Size Calculation: Determining the appropriate number of participants needed to detect a clinically significant effect with sufficient statistical power nihes.comclinicaltrials.gov.

Statistical Models: Using appropriate statistical models (e.g., linear mixed models for continuous outcomes) to analyze the data and account for the study design clinicaltrials.gov.

Handling of Missing Data: Pre-specifying how missing data will be handled in the analysis to minimize bias.

Interim Analysis: Conducting analyses at pre-determined time points during the trial to assess efficacy, futility, or safety, particularly in adaptive designs efpia.eunih.gov.

Intention-to-Treat (ITT) Analysis: Analyzing participants in the groups to which they were originally randomized, regardless of whether they received the assigned treatment, to provide a more pragmatic estimate of the treatment effect jbi.global.

Reporting of Results: Presenting results clearly and transparently, often using descriptive statistics, confidence intervals, and p-values clinicaltrials.govnih.govclinicaltrialsregister.eu.

The statistical analysis should align with the trial design and outcome measures to provide a robust evaluation of the intervention clinicaltrials.govnih.gov.

Structure Activity Relationship Sar and Rational Design of Lixazinone Sulfate Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For Lixazinone (B1674901) sulfate (B86663) analogs, QSAR models are instrumental in predicting the inhibitory activity against PDE enzymes, thereby guiding the synthesis of more effective molecules.

Modern QSAR studies are heavily reliant on sophisticated computational methods to generate predictive models.

Molecular Docking: This technique simulates the binding of a ligand (such as a Lixazinone sulfate analog) to the active site of its target protein (e.g., PDE3 or PDE4). nih.govresearchgate.net By predicting the binding conformation and affinity, molecular docking provides valuable insights into the key interactions that govern inhibitory activity. For instance, docking studies can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the analog and amino acid residues in the enzyme's active site.

Support Vector Machines (SVM): SVM is a powerful machine learning algorithm that can be employed in QSAR to build classification or regression models. In the context of this compound analogs, an SVM model could be trained on a dataset of known compounds to classify them as active or inactive, or to predict their IC50 values. Non-linear SVM models have shown particular promise in predicting the biological activity of phosphodiesterase inhibitors. researchgate.net

| Computational Technique | Application in this compound Analog Design | Key Outputs |

| Molecular Docking | Predicts the binding mode and affinity of analogs to PDE active sites. | Binding energy (kcal/mol), interacting amino acid residues, hydrogen bond distances. |

| Support Vector Machines (SVM) | Develops predictive models for the biological activity of new analogs. | Classification of analogs (active/inactive), predicted IC50 values. |

Identification of Key Pharmacophoric Features

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, the key pharmacophoric features for PDE inhibition typically include:

A hydrogen bond acceptor: This feature is crucial for interacting with key residues in the active site of the phosphodiesterase enzyme.

A hydrophobic region: This part of the molecule often fits into a hydrophobic pocket within the enzyme, contributing to binding affinity.

An aromatic ring: Aromatic systems can engage in pi-pi stacking or other non-covalent interactions with the protein. pharmacophorejournal.com

Pharmacophore models can be generated based on a set of known active compounds and then used as a 3D query to screen virtual libraries for new potential inhibitors. nih.govresearchgate.net

Ligand and Substrate Selectivity Based on Structural Insights

Achieving selectivity for a specific PDE isozyme is a major goal in the design of this compound analogs. Structural biology, particularly X-ray crystallography of PDE-inhibitor complexes, provides invaluable insights into the molecular basis of selectivity. Subtle differences in the amino acid composition and conformation of the active sites between different PDE isozymes can be exploited to design analogs with enhanced selectivity. For example, an analog might be designed to form a specific interaction with a residue present in PDE4 but not in other PDE families.

Strategies for Enhanced Potency and Selectivity

Several strategies can be employed to enhance the potency and selectivity of this compound analogs, guided by SAR and computational modeling:

Scaffold Hopping: This involves replacing the core chemical structure of this compound with a different scaffold while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Bioisosteric Replacement: This strategy involves substituting a functional group in the molecule with another group that has similar physical or chemical properties. This can be used to fine-tune the compound's potency, selectivity, and pharmacokinetic profile.

Structure-Based Drug Design: Utilizing the 3D structure of the target PDE, medicinal chemists can rationally design modifications to the this compound structure to optimize its interactions with the active site. This can involve adding or modifying functional groups to form new hydrogen bonds or to better fill a hydrophobic pocket. patsnap.com

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target enzyme and then growing or linking them to create a more potent and selective inhibitor.

| Strategy | Description | Potential Outcome for this compound Analogs |

| Scaffold Hopping | Replacing the core structure with a new one while maintaining key features. | Discovery of novel chemical classes with improved properties. |

| Bioisosteric Replacement | Substituting functional groups with others having similar properties. | Fine-tuning of potency, selectivity, and pharmacokinetics. |

| Structure-Based Drug Design | Using the 3D structure of the target to guide modifications. | Optimized interactions with the active site for enhanced potency. |

| Fragment-Based Drug Design | Building inhibitors from small, weakly binding molecular fragments. | Development of highly potent and selective lead compounds. |

Bioanalytical Methodologies for Lixazinone Sulfate Research

Method Development and Validation for Biological Matrices

Bioanalytical method development aims to define the design, operating conditions, limitations, and suitability of a method for its intended purpose, ensuring it is ready for validation europa.eu. This process involves optimizing procedures for extracting and detecting the analyte fda.gov. Key parameters optimized during method development include reference standards, critical reagents, calibration curves, quality control (QC) samples, selectivity, specificity, sensitivity, accuracy, precision, recovery, and analyte stability in the matrix fda.gov. Although extensive record-keeping is not strictly required during development, documenting changes and their rationale is important europa.eufda.gov.

Method validation, following method development, demonstrates that the optimized method is suitable for analyzing study samples europa.eufda.gov. A full method validation is typically required for new bioanalytical methods or significant revisions to existing ones europa.eufda.gov. This validation process confirms the reliability of the method for determining analyte concentration in a specific biological matrix europa.eu. Validation should be performed for each species and matrix concerned, using the same anticoagulant as in the study samples if applicable europa.eu. Regulatory guidelines, such as those from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), provide comprehensive recommendations for bioanalytical method validation europa.eueuropa.eufda.govnih.goveuropa.eu. The ICH M10 guideline also provides recommendations for validating bioanalytical methods for quantifying chemical and biological drugs and their metabolites in biological samples europa.eu.

Validation parameters typically assessed include accuracy, precision, linearity, selectivity, sensitivity, matrix effect, recovery, dilution integrity, stability, and carry-over nih.gov. Accuracy and precision are evaluated using QC samples at different concentration levels across multiple runs europa.eu.

Advanced Separation and Detection Techniques (e.g., Liquid Chromatography-Tandem Mass Spectrometry)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a method of choice for the routine analysis of biological materials due to its sensitivity and selectivity iajps.comcuni.cz. LC-MS/MS systems utilize multiple reaction monitoring (MRM) for quantification nih.gov. The separation of the analyte from matrix components is achieved through liquid chromatography, followed by detection and quantification using a tandem mass spectrometer cuni.cznih.govresearchgate.net. This technique is particularly useful for analyzing polar compounds in biological matrices, which can coelute with polar interferences cuni.cz. Different analytical columns and mobile phases can be evaluated to achieve optimal separation nih.govlcms.cz.

While the specific details of an LC-MS/MS method for Lixazinone (B1674901) sulfate (B86663) were not found, LC-MS/MS is a widely applied technique for quantifying drugs and metabolites in biological matrices iajps.comcuni.cz. For example, LC-MS/MS methods have been developed and validated for the simultaneous quantification of other sulfate conjugates, such as heparan sulfate and dermatan sulfate, in biological samples like urine nih.gov. These methods often involve specific chromatographic columns and mobile phases tailored to the properties of the analytes nih.govnih.gov. Stable isotopically labeled internal standards (SIL-ISs) are crucial for reliable quantitation when using MS/MS detection, helping to compensate for matrix effects cuni.czlcms.cz.

Sample Preparation and Clean-up Strategies

Sample preparation is a critical step in bioanalysis, aiming to isolate the analyte from interfering matrix components, dissolve it in a suitable solvent, and potentially pre-concentrate it for detection iajps.comresearchgate.netslideshare.net. Biological matrices are complex and contain various endogenous compounds that can interfere with the analytical measurement researchgate.netnih.gov. Therefore, effective sample preparation and clean-up strategies are essential to minimize matrix effects and ensure accurate quantification researchgate.netnih.gov.

Common sample preparation techniques used in bioanalysis include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) researchgate.netslideshare.net. Protein precipitation involves using a polar solvent or acid to precipitate proteins, leaving the analyte in the supernatant researchgate.net. Liquid-liquid extraction separates analytes based on their differential partitioning between two immiscible solvents researchgate.net. Solid-phase extraction uses a solid stationary phase to selectively retain the analyte while washing away interfering substances researchgate.netslideshare.net. SPE is often used for extracting target analytes from biological samples due to its robustness and ability to provide more extensive matrix clean-up nih.gov. However, SPE can still contribute to matrix effects, particularly ion suppression in LC-ESI-MS/MS, as some interfering compounds may be retained and concentrated alongside the analyte nih.gov.

The choice of sample preparation method depends on the physicochemical properties of the analyte and the biological matrix, as well as the chosen analytical technique researchgate.net. Sample pretreatment, such as adjusting pH or enzymatic hydrolysis, may be necessary for certain biological fluids like urine or solid samples like tissues to ensure the analyte is freely solvated or to remove contaminants researchgate.net. Automated sample preparation systems are also utilized to increase throughput and improve reproducibility nih.gov.

Stability Assessment of Lixazinone Sulfate in Biological Samples

Assessing the stability of the analyte in biological samples is a crucial part of bioanalytical method validation fda.govich.org. Stability experiments evaluate the analyte's integrity under various conditions that samples may encounter during collection, processing, storage, and analysis fda.govich.org. This includes evaluating stability in whole blood, plasma, serum, or other relevant biological matrices biopharmaservices.comich.org.

Emerging Research Directions and Future Perspectives for Lixazinone Sulfate

Novel Therapeutic Applications Based on Mechanistic Insights

Lixazinone (B1674901) sulfate (B86663) functions as a cyclic AMP phosphodiesterase (cAMP PDE) inhibitor. hodoodo.comtargetmol.com Specifically, it has been identified as a potent inhibitor of platelet PDE3. mcmaster.ca PDE3 inhibitors have historically been used for acute cardiac support in heart failure and the treatment of intermittent claudication due to their inotropic and vasodilatory actions. google.comresearchgate.net While PDE3 inhibitors like lixazinone can increase the force of cardiac contraction, this mechanism also carries the disadvantage of potential adverse cardiac effects. google.com

Research has explored the differential effects of PDE inhibitors on cellular processes. For instance, studies in mesangial cells have shown that while the PDE4 inhibitor rolipram (B1679513) blocked TGF-β1-stimulated MCP-1 mRNA expression, the PDE3 inhibitor lixazinone did not significantly alter this expression. physiology.org This suggests distinct roles for different PDE subtypes and their inhibitors in cellular signaling pathways. Further mechanistic studies are needed to fully understand the specific interactions of lixazinone sulfate with PDE subtypes and other potential targets, which could unveil novel therapeutic avenues beyond its established uses.

Combination Therapies and Multi-Targeting Approaches

The concept of combination therapy is being explored to potentially enhance therapeutic outcomes and mitigate side effects. While specific research on this compound in combination therapies is limited in the provided results, the principle of combining drugs with complementary mechanisms is a significant area of pharmaceutical research. For example, studies have investigated the combined use of different agents, such as glucosamine (B1671600) sulfate with loxoprofen (B1209778) sodium for knee osteoarthritis, aiming to improve efficacy. nih.gov Another study explored the combination of chondroitin (B13769445) sulfate and glucosamine sulfate, although it did not show superiority over placebo for pain and functional impairment in knee osteoarthritis. nih.gov

The potential for multi-targeting approaches involving PDE inhibitors is also being investigated. One patent application discusses the use of a Cox-2 inhibitor in combination with a cAMP-specific PDE inhibitor for treating vascular disorders, suggesting a strategy to target multiple pathways involved in a disease. googleapis.com Given that this compound is a cAMP PDE inhibitor, future research may explore its potential in combination with other agents that target different pathways involved in conditions where PDE inhibition is relevant.

Advanced Drug Delivery Systems Research

Research into advanced drug delivery systems aims to improve the solubility, stability, bioavailability, and targeted delivery of pharmaceutical compounds. researchgate.netgoogle.com this compound, being administered as a sulfate salt, has properties that can influence its solubility, stability, and bioavailability. ontosight.ai Advanced delivery systems, such as nanoparticles, are being investigated for their potential to control drug release, protect drugs from degradation, enhance bioavailability, and enable targeted delivery to specific tissues or cells. researchgate.netekb.egresearchgate.net

Polymeric nanoparticles, for instance, have been explored as drug carriers due to their biocompatibility and biodegradability, and their ability to form hydrogels makes them suitable for delivering water-soluble drugs. ekb.eg These systems can potentially improve the therapeutic index and bioavailability by concentrating the drug at the site of action and reducing exposure to non-target tissues. researchgate.net While specific research on this compound formulated in advanced delivery systems is not detailed in the provided results, the general advancements in this field, including the use of polymeric nanoparticles and mathematical models for controlled release, indicate potential future directions for improving the delivery of compounds like this compound. ekb.egresearchgate.net

Q & A

Q. What standardized experimental protocols are recommended for assessing PDE3 inhibition by lixazinone sulfate?

this compound’s PDE3 inhibitory activity is typically evaluated using in vitro assays measuring cAMP hydrolysis. Key steps include:

- Dose-response curves : Test concentrations ranging from 0.1 nM to 10 µM to determine IC50 values .

- Comparative controls : Include structurally dissimilar PDE3 inhibitors (e.g., cilostamide) and PDE4 inhibitors (e.g., rolipram) to confirm specificity .

- Data validation : Replicate experiments ≥3 times, with negative controls (e.g., vehicle-only groups) to account for baseline activity.

Q. How should researchers document experimental methods for reproducibility in PDE inhibitor studies?

- Detailed protocols : Specify buffer compositions, incubation times, and equipment settings (e.g., spectrophotometer wavelengths).

- Supplementary materials : Include raw data tables (e.g., absorbance values, kinetic curves) in appendices, following journal guidelines for supporting information .

- Reference validation : For known compounds, cite prior PDE3 assay methodologies; for novel analogs, provide NMR/MS spectra and purity data ≥95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in lixazinone’s suppressive effects across different cellular models?

Discrepancies may arise from cell-type-specific PDE isoform expression or off-target effects. Methodological approaches include:

- Isoform-specific knockdowns : Use siRNA targeting PDE3A/PDE3B to isolate lixazinone’s primary target .

- Cross-validation : Compare results with orthogonal assays (e.g., ELISA for cAMP levels vs. radiometric thymidine incorporation) .

- Meta-analysis : Aggregate data from multiple studies (e.g., Table I in ) to identify trends in IC50 variability.

Q. What strategies optimize the selectivity of this compound in complex biological systems?

- Co-administration studies : Test lixazinone with PDE4 inhibitors (e.g., denbufylline) to rule out cross-isoform interference .

- Kinetic assays : Measure time-dependent inhibition to distinguish competitive vs. non-competitive binding .

- Structural modeling : Use molecular docking to predict interactions with PDE3’s catalytic domain, guiding analog synthesis for enhanced specificity .

Q. How should researchers design studies to explore lixazinone’s secondary effects (e.g., superoxide modulation)?

- Multiplex assays : Pair PDE activity measurements with ROS detection (e.g., DHE fluorescence) in mesangial cells .

- Dose stratification : Use sub-IC50 concentrations to differentiate PDE3-dependent vs. off-target effects.

- Longitudinal data : Monitor outcomes over 24–72 hours to capture delayed signaling cascades .

Methodological and Reporting Guidelines

Q. What are the best practices for presenting lixazinone-related data in manuscripts?

- Processed data in main text : Highlight key findings (e.g., IC50 comparisons) using concise tables/figures .

- Raw data archiving : Deposit spectrophotometric readings or chromatograms in repositories like Figshare, citing DOIs in supplementary materials .

- Ethical reporting : Disclose any batch-to-batch variability in lixazinone synthesis or solvent effects (e.g., DMSO concentrations) .

Q. How can researchers address gaps in lixazinone’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.